molecular formula C15H9N3O B099245 3-Phenyl-2-quinoxalinecarbonitrile 4-oxide CAS No. 18457-82-4

3-Phenyl-2-quinoxalinecarbonitrile 4-oxide

Cat. No. B099245
CAS RN: 18457-82-4
M. Wt: 247.25 g/mol
InChI Key: HAONBQSJAWDCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-quinoxalinecarbonitrile 4-oxide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-quinoxalinecarbonitrile 4-oxide is not fully understood. However, studies have suggested that this compound works by inhibiting the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-Phenyl-2-quinoxalinecarbonitrile 4-oxide has several biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Phenyl-2-quinoxalinecarbonitrile 4-oxide in lab experiments is its potential application in the field of medicine. However, the synthesis of this compound is complex and requires a high level of expertise. Another limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its efficacy in treating various diseases.

Future Directions

There are several future directions for the study of 3-Phenyl-2-quinoxalinecarbonitrile 4-oxide. One potential direction is to study the compound's potential application in the treatment of infectious diseases. Another direction is to understand the compound's mechanism of action in greater detail, which could lead to the development of more effective treatments for cancer and other diseases. Additionally, further research could be conducted to optimize the synthesis of this compound, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 4-oxide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-phenylquinoxaline with a mixture of sulfuric acid and nitric acid. The resulting compound is then oxidized to form 3-Phenyl-2-quinoxalinecarbonitrile 4-oxide.

Scientific Research Applications

3-Phenyl-2-quinoxalinecarbonitrile 4-oxide has been extensively studied for its potential application in the field of medicine. Several studies have shown that this compound has anti-cancer properties and can be used to treat various types of cancer. It has also been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious diseases.

properties

CAS RN

18457-82-4

Product Name

3-Phenyl-2-quinoxalinecarbonitrile 4-oxide

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

4-oxido-3-phenylquinoxalin-4-ium-2-carbonitrile

InChI

InChI=1S/C15H9N3O/c16-10-13-15(11-6-2-1-3-7-11)18(19)14-9-5-4-8-12(14)17-13/h1-9H

InChI Key

HAONBQSJAWDCNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N=C2C#N)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N=C2C#N)[O-]

synonyms

3-Phenyl-2-quinoxalinecarbonitrile 4-oxide

Origin of Product

United States

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